(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Description

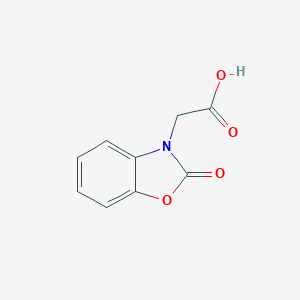

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS: 13610-49-6) is a heterocyclic carboxylic acid featuring a benzoxazolone scaffold fused to an acetic acid moiety. Its structure comprises a bicyclic benzoxazole ring with a ketone group at position 2 and an acetic acid substituent at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing positron emission tomography (PET) tracers targeting the 18-kDa translocator protein (TSPO), such as [¹¹C]NBMP . Its versatility stems from the reactive 2-oxo group and the carboxylic acid, enabling diverse derivatization.

Structure

2D Structure

Propriétés

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIUXGVYFVAGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353168 | |

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-49-6 | |

| Record name | 2-Oxo-3(2H)-benzoxazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Procedure for Alkaline Hydrolysis

The hydrolysis of ester precursors is a widely used method to synthesize (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. For example, ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate undergoes hydrolysis in the presence of alkali metal fluorides and quaternary ammonium salts. A representative procedure involves:

-

Dissolving the ester (1 mmol) in tetrahydrofuran (THF, 5 mL).

-

Adding potassium fluoride (2 mmol) and tetrabutylammonium fluoride (1 M in THF, 2 mL).

-

Stirring the mixture at 70°C for 7 hours.

-

Extracting with ethyl acetate, washing with water and brine, and concentrating under reduced pressure.

This method achieves yields of 81%. The mechanism involves nucleophilic attack by fluoride ions on the ester carbonyl, facilitated by phase-transfer catalysis (Figure 1).

Table 1: Hydrolysis Conditions and Yields

| Ester Precursor | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethyl benzoxazolyl acetate | KF, TBAF in THF/H₂O | 70°C | 7 h | 81% |

| Butyl benzoxazolyl acetate | NaOH in EtOH/H₂O | Reflux | 4 h | 75% |

Cyclocondensation of o-Aminophenol with Glyoxylic Acid

Formation of the Benzoxazole Core

The cyclocondensation of o-aminophenol with glyoxylic acid derivatives forms the benzoxazole ring while introducing the acetic acid side chain. A typical protocol includes:

-

Reacting o-aminophenol (10 mmol) with glyoxylic acid (12 mmol) in ethanol.

-

Adding acetic acid (2 mL) as a catalyst.

-

Refluxing for 4–6 hours to form the Schiff base intermediate, which cyclizes to the benzoxazole.

Key Reaction Parameters

-

Solvent: Ethanol or methanol optimizes solubility and reaction kinetics.

-

Catalyst: Acetic acid accelerates imine formation and cyclization.

Nucleophilic Alkylation of Benzoxazole

Alkylation with Haloacetic Acid Derivatives

Introducing the acetic acid moiety via alkylation involves reacting benzoxazole with bromoacetic acid or its esters. For example:

-

Dissolving benzoxazole (10 mmol) in dry DMF.

-

Adding bromoacetic acid ethyl ester (12 mmol) and NaH (15 mmol).

-

Stirring at room temperature for 12 hours.

-

Hydrolyzing the resulting ester with aqueous NaOH to yield the carboxylic acid.

Table 2: Alkylation Reaction Optimization

| Alkylating Agent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| Bromoacetic acid ethyl ester | NaH | DMF | 12 h | 68% |

| Chloroacetic acid | K₂CO₃ | Acetone | 8 h | 60% |

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

-

Ester Hydrolysis: High yields (75–81%) and simplicity make this method preferred for large-scale synthesis. However, it requires pre-synthesized ester precursors.

-

Cyclocondensation: Directly forms the benzoxazole core but requires strict control of reaction conditions to avoid side products like oxazole isomers.

-

Alkylation: Versatile for introducing diverse side chains but suffers from moderate yields due to competing side reactions.

Figure 1: Reaction Pathways

-

Ester Hydrolysis:

-

Cyclocondensation:

-

Alkylation:

Industrial Production and Scalability

Analyse Des Réactions Chimiques

Types of Reactions

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents are introduced to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid exhibits notable antimicrobial properties. Studies have shown its potential to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and play a role in diseases such as arthritis and cancer metastasis. This suggests that the compound could be developed into therapeutic agents targeting these conditions.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Derivatives of this compound have demonstrated analgesic effects comparable to conventional pain relievers like aspirin . This positions it as a potential candidate for developing new anti-inflammatory drugs.

Cancer Research

Cytotoxic activity studies have shown that derivatives of this compound can exhibit significant effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) . The presence of the acetic acid group enhances this activity, making it a valuable lead compound for further drug development.

Luminescent Materials

The unique properties of this compound have led to investigations into its use as a luminescent material. Its ability to emit light under specific conditions makes it suitable for applications in optoelectronics and sensor technologies.

Polymer Development

The compound has been explored as an additive in the synthesis of advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance. These applications are crucial in developing materials for electronics and protective coatings.

Fluorescent Probes

In analytical chemistry, this compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, contributing to advancements in biomedical research .

Environmental Monitoring

The compound is also being explored for its potential in environmental monitoring applications. It can be used to develop sensors capable of detecting pollutants, thus aiding efforts in environmental protection by enabling real-time monitoring of hazardous substances .

Mécanisme D'action

The mechanism of action of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological context.

Comparaison Avec Des Composés Similaires

Structural Analogues and Pharmacological Activity

The benzoxazolone scaffold is modified in several derivatives to tune bioactivity, solubility, and metabolic stability. Below is a comparative analysis (Table 1):

Table 1: Structural and Pharmacological Comparison

Key Structural and Functional Differences

Benzoxazole vs. Benzothiazole Scaffolds :

- Electronic Effects : Replacing oxygen with sulfur in benzothiazole derivatives increases electron delocalization and lipophilicity, enhancing membrane permeability .

- Bioactivity : Benzothiazoles (e.g., benazolin) often exhibit herbicidal or antimicrobial activity, while benzoxazoles are prioritized for CNS-targeting agents (e.g., TSPO tracers) .

Substituent Effects :

- Halogenation : Chlorine in benazolin improves herbicidal potency and environmental stability .

- Aromatic Extensions : Naphthalene in [¹¹C]NBMP enhances TSPO binding affinity via hydrophobic interactions .

Carboxylic Acid Modifications: Esterification: Ethyl esters (e.g., ) increase lipophilicity, aiding blood-brain barrier penetration . Chain Length: Propanoic acid derivatives () may prolong half-life due to reduced renal clearance.

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability: [¹¹C]NBMP demonstrates superior stability in human and rat liver S-9 fractions compared to non-substituted benzoxazolones, attributed to its naphthalene group .

- Toxicity : Benazolin’s methylamine salt formulation mitigates dermal and inhalation toxicity risks .

Activité Biologique

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a compound belonging to the benzoxazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, analgesic, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoxazole ring fused with an acetic acid moiety. Its molecular formula is with a molecular weight of 179.16 g/mol . The presence of both the carbonyl and carboxylic acid functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values indicating strong potential as an antimicrobial agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicated that derivatives of this compound demonstrated cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the acetic acid group at the fifth position on the benzoxazole moiety was found to enhance cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT-116 | 15.0 |

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory activities of this compound have been extensively studied. In animal models, it was found to significantly reduce pain and inflammation, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of inflammatory mediators .

| Activity Type | Effect |

|---|---|

| Analgesic | Significant pain relief observed |

| Anti-inflammatory | Reduces edema in carrageenan-induced models |

Case Studies

- Analgesic Activity Study : A study involving the administration of this compound in rats showed a marked decrease in pain responses in formalin tests, suggesting its potential as a therapeutic agent for pain management.

- Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential for developing new antibiotics.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through activation of caspases.

- Anti-inflammatory Pathway : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.

Q & A

Q. What are the established synthetic routes for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution. A typical method involves reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid in an alkaline aqueous medium. Key steps include:

- Dropwise addition of chloroacetic acid to a NaOH solution containing the benzoxazolone precursor under ice-cooling .

- Stirring at room temperature for 4.5 hours, followed by acidification to pH 1–2 to precipitate the product .

- Recrystallization from dimethylformamide/water yields single crystals for structural analysis .

Optimization focuses on pH control, temperature (ice bath to prevent side reactions), and solvent selection for crystallization. Yields are typically ~50%, suggesting opportunities for improvement via catalyst screening or solvent polarity adjustments.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray diffraction (XRD): Resolves molecular conformation and hydrogen-bonding networks. The benzoxazolone ring is planar, with O–H⋯O hydrogen bonds forming 1D chains .

- FT-IR and NMR: Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and aromatic proton environments.

- High-resolution mass spectrometry (HRMS): Validates molecular formula (Exact mass: 207.0571642) .

- DSC/TGA: Assess thermal stability, with decomposition observed above 200°C .

Q. What are the key challenges in achieving high-purity (>95%) this compound?

- Byproduct formation: Competing esterification or dimerization during synthesis. Mitigated by strict pH control and inert atmospheres.

- Crystallization difficulties: Polar solvents (DMF/water mixtures) improve crystal quality but may retain impurities. Sequential recrystallization in ethanol/water is recommended .

- Analytical validation: Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to verify purity .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the conformational dynamics of this compound?

Density Functional Theory (B3LYP/6-311++G(d,p)) identifies five conformers on the potential energy surface, with the lowest-energy structure matching the XRD-observed conformation . Key findings:

- Torsional flexibility: The acetic acid substituent rotates relative to the benzoxazolone core, creating energy barriers up to 27 kJ/mol.

- Intermolecular effects: Solid-state polarization enhances hydrogen-bond strength (O–H⋯O distance: 2.6177 Å) compared to gas-phase calculations .

Methodology: - Geometry optimization and frequency analysis to confirm minima.

- Natural Bond Orbital (NBO) analysis to quantify charge transfer in hydrogen bonds.

Q. How can crystallographic data resolve discrepancies in hydrogen-bonding patterns and molecular packing?

- Hydrogen-bond geometry: XRD reveals O–H⋯O chains along [010], with weak C–H⋯O interactions stabilizing antiparallel dipole stacking .

- Electron density maps: High-resolution data (e.g., Hansen-Coppens multipole model) show charge redistribution at the carboxylic oxygen, confirming intermolecular polarization .

Contradictions: Discrepancies between theoretical (gas-phase) and experimental (solid-state) bond lengths highlight environmental effects. Use QM/MM hybrid models to reconcile data .

Q. What strategies are effective in designing derivatives for enhanced bioactivity?

- Functionalization sites: Modify the acetic acid moiety (e.g., esterification, amidation) or benzoxazolone core (e.g., halogenation at C5/C6) .

- Structure-Activity Relationship (SAR): Derivatives like 3-[(4-amino-5-thioxo-1,2,4-triazol-3-yl)methyl]-2(3H)-benzoxazolone show antifungal activity .

Synthetic Protocol:

React with thiosemicarbazide to introduce triazole-thione groups .

Screen derivatives via microbroth dilution (MIC: 2–16 µg/mL against Candida spp.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.